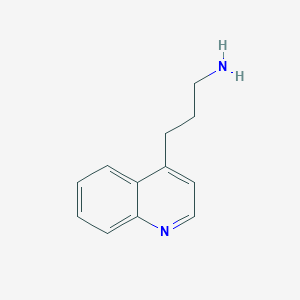

3-(Quinolin-4-YL)propan-1-amine

Description

3-(Quinolin-4-YL)propan-1-amine (CID 12136639) is a quinoline derivative with a propan-1-amine side chain attached to the 4-position of the quinoline ring. Its molecular formula is C₁₂H₁₄N₂, with a molecular weight of 186.26 g/mol. The SMILES notation is C1=CC=C2C(=C1)C(=CC=N2)CCCN, and the InChIKey is VEONADHCZDIKEW-UHFFFAOYSA-N . This structural motif is common in medicinal chemistry, where quinoline derivatives are explored for antimicrobial, anticancer, and central nervous system (CNS) activities .

Properties

IUPAC Name |

3-quinolin-4-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-3-4-10-7-9-14-12-6-2-1-5-11(10)12/h1-2,5-7,9H,3-4,8,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEONADHCZDIKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-4-YL)propan-1-amine typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method is the reductive amination of 4-quinolinecarboxaldehyde with 3-aminopropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Reaction Types

The primary amine group in 3-(Quinolin-4-yl)propan-1-amine enables diverse chemical transformations. Common reaction types include:

-

Acylation : Conversion to amides or acyl derivatives.

-

Alkylation : Formation of secondary or tertiary amines via alkylation.

-

Condensation : Reaction with carbonyl compounds to form imines or Schiff bases.

-

Oxidation : Potential conversion to nitriles or nitro derivatives.

Acylation

The amine can react with acyl chlorides or anhydrides (e.g., acetyl chloride) to form amides. This is a standard reaction for primary amines, as noted in similar quinoline derivatives .

Example :

Reagents : Acetyl chloride, pyridine (base).

Conditions : Room temperature, inert atmosphere .

Alkylation

Alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOH) can yield secondary or tertiary amines. This method is analogous to alkylations seen in other amine-containing quinoline derivatives .

Example :

Reagents : Methyl iodide, NaOH.

Conditions : Room temperature, aqueous solution .

Condensation with Carbonyl Compounds

Reaction with aldehydes or ketones forms Schiff bases. This is a common method for modifying amines, as observed in related quinoline-based syntheses .

Example :

Reagents : Benzaldehyde, catalytic acid (e.g., HCl).

Conditions : Reflux in ethanol .

Oxidation

Primary amines can undergo oxidation to form nitriles or nitro derivatives. While not explicitly documented for this compound, this reaction is feasible based on general amine chemistry.

Example :

Reagents : Potassium permanganate, acidic conditions.

Conditions : Elevated temperature, aqueous solution.

Comparison of Reaction Conditions

Structural Analysis

The compound’s structure (C₁₂H₁₄N₂) includes a quinoline core and a primary amine side chain. This arrangement facilitates diverse reactivity, particularly at the amine terminus .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 3-(Quinolin-4-YL)propan-1-amine. Research indicates that compounds with quinoline structures exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. For instance, derivatives of quinoline have shown moderate to good antitubercular activity, suggesting that modifications to the quinoline structure can enhance efficacy against resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain quinoline-based compounds can inhibit the growth of cancer cells by targeting specific pathways involved in tumorigenesis. For example, compounds similar to this compound have been shown to downregulate c-MYC expression in Burkitt’s lymphoma cell lines, indicating a potential mechanism for anticancer activity . The ability to modulate gene expression suggests that this compound might be useful in developing novel cancer therapies.

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, where quinoline derivatives are reacted with appropriate alkyl amines. A notable method includes the use of one-pot reactions that simplify the synthesis process while maintaining high yields and purity of the final product .

Chemical Properties

The compound is characterized by its unique chemical structure, which contributes to its biological activity. The presence of the quinoline moiety enhances its interaction with biological targets, potentially increasing its affinity for various receptors involved in disease processes.

The ongoing research into this compound suggests several promising avenues:

- Enhanced Antimicrobial Agents: Further modification of the compound's structure may lead to more potent antimicrobial agents effective against resistant bacterial strains.

- Cancer Therapy Development: Continued exploration of its mechanism of action could pave the way for new cancer therapies targeting specific pathways involved in tumor growth.

- Diverse Applications: Investigating other potential applications in neuropharmacology or as a scaffold for designing new drugs targeting different diseases could expand its utility.

Mechanism of Action

The mechanism of action of 3-(Quinolin-4-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Molecular docking studies have shown that the compound can bind to these enzymes with high affinity, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Quinoline derivatives with propanamine-based side chains or analogous substituents are widely studied. Below is a detailed comparison of 3-(Quinolin-4-YL)propan-1-amine with structurally related compounds:

Structural and Functional Group Variations

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., bromine in ) increases electrophilicity, enhancing binding to biological targets like kinases. In contrast, ether linkages (e.g., ) improve solubility but reduce membrane permeability.

- Amine Type : Primary amines (as in the target compound) are more reactive in Schiff base formation, whereas tertiary amines (e.g., DMH3 ) offer metabolic stability.

Physicochemical Properties

Analysis :

- The target compound’s lower logP (2.1) compared to the brominated acrylamide derivative (3.8) suggests better aqueous solubility, critical for bioavailability.

- The chloro-phenoxy derivative has higher lipophilicity, favoring agrochemical applications.

Biological Activity

3-(Quinolin-4-YL)propan-1-amine, with the molecular formula C₁₂H₁₄N₂, is a compound featuring a quinoline ring attached to a propanamine chain. Quinoline derivatives are recognized for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Quinoline derivatives can modulate cellular processes through several mechanisms:

- Enzyme Interaction : Quinoline compounds often act as enzyme inhibitors or activators, influencing metabolic pathways.

- Gene Expression Modulation : They can alter gene expression profiles by interacting with transcription factors and other regulatory proteins.

- Cell Signaling Pathways : These compounds may impact cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

The unique structure of this compound allows it to participate in various biochemical interactions:

- Solubility : The compound is soluble in organic solvents, which facilitates its use in biological assays.

- Stability : It exhibits stability under physiological conditions, making it suitable for in vitro and in vivo studies.

Biological Activities

Research has demonstrated that this compound possesses several notable biological activities:

Antimicrobial Activity

Studies indicate that quinoline derivatives exhibit significant antimicrobial properties. For instance, they have shown effectiveness against various bacterial strains and fungi. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of critical metabolic enzymes.

Anticancer Properties

This compound has been evaluated for its anticancer potential. It has been reported to inhibit the proliferation of cancer cells by targeting specific oncogenic pathways. For example, it may interact with proteins involved in cell cycle regulation or apoptosis.

Antimalarial Activity

Given the historical context of quinoline derivatives in malaria treatment (e.g., chloroquine), there is ongoing research into their efficacy against Plasmodium species. Preliminary studies suggest that this compound could exhibit antimalarial activity through similar mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Study : A study published in Cancer Research demonstrated that compounds similar to this compound inhibited the growth of B-cell lymphoma cells by downregulating the c-MYC oncogene .

- Antimicrobial Evaluation : In a screening study, various quinoline derivatives were tested against multi-drug resistant bacterial strains, showing promising results for this compound .

- In Vitro Studies : A recent pharmacological assessment indicated that modifications to the quinoline structure significantly influence the compound's biological activity, underscoring the importance of structure-function relationships in drug design .

Data Table: Summary of Biological Activities

Q & A

Basic Synthesis: What are the optimal multi-step synthetic routes for 3-(quinolin-4-yl)propan-1-amine?

Answer :

A robust method involves reductive amination of quinoline-4-carbaldehyde with propan-1-amine derivatives. For example:

- Step 1 : Condensation of quinoline-4-carbaldehyde with tert-butyl piperazine-1-carboxylate under acidic conditions yields tert-butyl 3-(quinolin-4-yl)piperazine-1-carboxylate .

- Step 2 : Deprotection using trifluoroacetic acid (TFA) generates the free amine.

- Step 3 : Purification via solid-phase extraction (e.g., SCX-2 cartridges) improves yield (up to 72%) .

Key considerations : Use Si-Trisamine (5 equiv) as a catalyst and monitor reaction progress via LC-MS to avoid side products.

Advanced Synthesis: How can reaction conditions be optimized to mitigate low yields in reductive amination?

Answer :

Low yields often arise from competing side reactions (e.g., over-reduction or imine dimerization). Optimization strategies include:

- Catalyst selection : Nickel hydrides or sodium methanol enhance selectivity for secondary amines .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while dichloromethane minimizes side reactions .

- Temperature control : Lower temperatures (0–5°C) reduce imine hydrolysis .

Data-driven approach : Compare yields under varying conditions (see Table 1).

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| NaBH₄/MeOH, 25°C | 45 | 85 | |

| Ni catalyst, DMF, 0°C | 72 | 92 |

Structural Characterization: What computational tools are recommended for electron density analysis of this compound?

Answer :

Use Multiwfn (a wavefunction analyzer) for:

- Electrostatic potential mapping : Identifies nucleophilic/electrophilic regions on the quinoline ring .

- Topological analysis : Quantifies bond critical points (BCPs) to validate covalent interactions between the propan-1-amine chain and quinoline .

Methodology :

Generate optimized geometry using DFT (e.g., B3LYP/6-311+G*).

Export wavefunction files to Multiwfn for real-space function visualization.

Compare results with experimental XRD data (if available) .

Pharmacological Evaluation: How can receptor-binding studies be designed to assess selectivity for dopamine receptors?

Answer :

Step 1 : Radioligand displacement assays using [³H]spiperone (D2 receptor) and [³H]PD-128907 (D3 receptor):

- Incubate this compound with transfected HEK-293 cells expressing human D2/D3 receptors .

Step 2 : Calculate IC₅₀ values and selectivity ratios (D3/D2). For example: - A derivative with a 4-arylpiperazine moiety showed >100-fold selectivity for D3 over D2 receptors .

Advanced tip : Use molecular dynamics (MD) simulations to model ligand-receptor interactions, focusing on the quinoline moiety’s π-stacking with Phe346 in D3 receptors .

Data Contradictions: How to resolve discrepancies in reported synthesis yields for related propan-1-amine derivatives?

Answer :

Contradictions often arise from:

- Purity of starting materials : Impurities in quinoline-4-carbaldehyde reduce yields by 10–15% .

- Analytical methods : NMR vs. LC-MS quantification (e.g., mesitylene as an internal standard improves accuracy) .

Resolution workflow :

Replicate protocols using identical reagents and equipment.

Validate purity via orthogonal methods (HPLC, HRMS).

Publish raw data (e.g., chromatograms) to enable cross-lab comparisons .

Advanced Applications: Can this compound be functionalized for imaging studies?

Answer :

Yes. Radiolabeling strategies :

- ¹⁸F incorporation : React the amine with 3-fluoro-5-(tetrazin-3-yl)benzyl bromide to generate a brain-penetrant PET tracer .

- In vivo testing : In rats pretargeted with TCO-Peptobrush, derivatives showed rapid brain clearance (t₁/₂ = 15 min) and high contrast in Aβ plaque imaging .

Key parameter : LogP < 2.5 ensures blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.